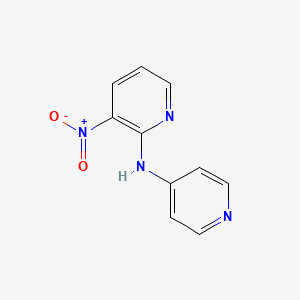

3-Nitro-2-(4-pyridylamino)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

54706-03-5 |

|---|---|

Molecular Formula |

C10H8N4O2 |

Molecular Weight |

216.20 g/mol |

IUPAC Name |

3-nitro-N-pyridin-4-ylpyridin-2-amine |

InChI |

InChI=1S/C10H8N4O2/c15-14(16)9-2-1-5-12-10(9)13-8-3-6-11-7-4-8/h1-7H,(H,11,12,13) |

InChI Key |

BFPMHRQJWATGCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Analysis Methodologies

Vibrational Spectroscopy Methodologies

Raman Spectroscopy for Vibrational Mode Analysis:No Raman spectroscopy data for this specific molecule has been published.

While spectroscopic data exists for related compounds such as 3-nitropyridine (B142982), 4-aminopyridine (B3432731), and various other substituted pyridines, this information cannot be directly extrapolated to accurately describe the unique spectroscopic fingerprint of 3-Nitro-2-(4-pyridylamino)pyridine. The electronic effects of the nitro group at the 3-position and the pyridylamino group at the 2-position create a distinct molecular environment that requires dedicated experimental analysis for accurate characterization.

Until research explicitly detailing the synthesis and full spectroscopic characterization of this compound is published, a detailed article on its structural elucidation remains unfeasible.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental composition of this compound, as well as for analyzing its presence in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for obtaining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₀H₈N₄O₂), the theoretical exact mass can be calculated with high precision. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with accuracies in the low parts-per-million (ppm) range, easily distinguishing the target compound from other species with the same nominal mass.

In practice, the analysis of related nitro-aromatic molecules has demonstrated that HRMS provides unambiguous identification of molecular ions and their fragments. strath.ac.uk The high resolving power is crucial for separating the isotopic peaks, further confirming the elemental composition. For nitro-containing compounds, characteristic fragmentation patterns, such as the loss of the nitro group (NO₂), are often observed. nih.govresearchgate.net

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₄O₂ |

| Molecular Weight | 216.20 g/mol |

| Exact Mass | 216.06473 Da |

| Monoisotopic Mass | 216.06473 Da |

Note: Data is calculated based on the chemical formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and thermally stable compounds within a mixture. nih.gov The analysis of pyridine (B92270) and its derivatives is a common application of GC-MS. nih.govnih.gov For the analysis of this compound, the sample would first be vaporized and passed through a GC column, where it separates from other components based on its boiling point and affinity for the column's stationary phase.

Following separation, the eluted compound enters the mass spectrometer, which generates a mass spectrum corresponding to the molecule and its fragments. shimadzu.com The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. For nitroaromatic compounds, common fragmentation pathways include the loss of O, NO, and NO₂ from the molecular ion. researchgate.net The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides high confidence in the identification of the compound in a complex matrix.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Methodologies

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected on a detector. researchgate.net The positions and intensities of the diffraction spots are then used to calculate an electron density map of the crystal, from which the atomic positions can be determined. nih.gov

While specific crystallographic data for this compound is not publicly available, analysis of a closely related isomer, 2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP), provides insight into the expected structural features. nih.gov The data for this analogue reveals a non-planar molecular conformation. nih.gov

Table 2: Crystallographic Data for the Analogue Compound 2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.458(2) |

| b (Å) | 8.875(2) |

| c (Å) | 9.096(2) |

| α (°) | 99.88(3) |

| β (°) | 104.12(3) |

| γ (°) | 101.07(3) |

| Volume (ų) | 553.8(3) |

| Z | 2 |

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture of molecular crystals is governed by a network of intermolecular interactions. rsc.org For this compound, the key interactions expected to dictate the crystal packing are hydrogen bonds and π–π stacking. The presence of an amino group (N-H) acting as a hydrogen bond donor and the nitro group's oxygen atoms and the pyridine nitrogen atoms as acceptors is significant.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (amino bridge) | O (nitro group) | Formation of molecular chains/dimers |

| Hydrogen Bond | N-H (amino bridge) | N (pyridyl ring) | Supramolecular assembly |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Stabilization of crystal lattice |

Electronic Spectroscopy and Other Characterization Methods

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. For compounds containing aromatic rings and nitro groups, characteristic absorption bands corresponding to π→π* and n→π* transitions are expected.

The electronic absorption spectrum of a related compound, 2-N-phenylamino-3-nitro-4-methylpyridine, shows a very strong and broad band in the 200–600 nm range, with a maximum at approximately 400 nm (25,000 cm⁻¹). nih.gov This absorption is attributed to the HOMO-LUMO transition, where the highest occupied molecular orbital (HOMO) is primarily located on the N-amine group and pyridine ring, and the lowest unoccupied molecular orbital (LUMO) is concentrated on the pyridine nitro group. nih.gov Similar features would be anticipated for this compound. The study of the electronic spectra of pyridine in different environments, such as in aqueous solution, can also provide insights into its interactions. researchgate.net

Table 4: Electronic Spectroscopy Data for the Analogue Compound 2-N-phenylamino-3-nitro-4-methylpyridine nih.gov

| Parameter | Value |

|---|---|

| Absorption Maximum (λmax) | ~400 nm |

| HOMO-LUMO Energy Gap (Theoretical) | 3.13 eV (396 nm) |

| Primary Electronic Transition | π→π* |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-N-phenylamino-3-nitro-4-methylpyridine |

| Pyridine |

| Nitrobenzene |

| 2-Iodo-3-nitro-pyridine |

| 2,5-diaminopyridine |

| 2,4-diaminopyridine |

| 3,4-diaminopyridine |

| 2,3-diaminopyridine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to be a composite of the electronic transitions originating from the pyridine rings, the amino bridge, and the nitro group, all of which influence each other electronically.

The parent molecule, pyridine, exhibits absorption maxima at approximately 202 nm and 254 nm. sielc.com The aminopyridine isomers also show characteristic absorptions. For instance, 2-aminopyridine (B139424) and 4-aminopyridine have been subjects of spectroscopic studies, with their absorption spectra documented. nih.gov The presence of an amino group generally causes a bathochromic (red) shift in the absorption bands of the pyridine ring due to the electron-donating nature of the nitrogen lone pair extending the conjugation.

The 3-nitropyridine moiety, on the other hand, shows a characteristic absorption spectrum as well. nist.gov The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure of the pyridine ring, typically leading to a red shift of the π-π* transitions. For instance, the UV-Vis spectrum of 3-nitropyridine shows distinct absorption bands. nist.gov

When these components are combined in this compound, intramolecular charge transfer (ICT) interactions are expected to occur from the electron-rich 4-pyridylamino donor part to the electron-deficient 3-nitropyridine acceptor part. This ICT character is anticipated to result in a strong absorption band at a longer wavelength in the visible region, likely contributing to the color of the compound. Studies on similar donor-acceptor pyridine derivatives have shown that the position of substituents significantly modulates their spectroscopic properties. researchgate.net For example, in a study of 2-N-phenylamino-methyl-nitropyridine isomers, the red color was characteristic of isomers with a nitro group at the 3-position of the pyridine ring.

A comparative analysis with related compounds can provide insight into the expected absorption maxima for this compound.

| Compound | Solvent | λmax (nm) | Reference |

| Pyridine | 202, 254 | sielc.com | |

| 3-Nitropyridine | ~260, ~330 | nist.gov | |

| 2-Aminopyridine | 1M H2SO4 | ~310 | edinst.com |

| 4-Aminopyridine | Not Specified | researchgate.net |

This table presents data for related compounds to infer the properties of this compound.

Based on the data for these related structures, it is plausible that this compound will exhibit complex absorption bands with a significant shift into the visible region due to the extended conjugation and intramolecular charge transfer.

Fluorescence Spectroscopy for Luminescence Studies

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been electronically excited. The fluorescence behavior of this compound is expected to be highly dependent on the nature of its lowest excited state.

Many aminopyridine derivatives are known to be fluorescent. sciforum.netnih.gov For example, 2-aminopyridine has a reported fluorescence quantum yield of 64.3% in 1M H2SO4. edinst.com The fluorescence of these molecules can be influenced by factors such as solvent polarity and the nature of substituents. sciforum.net In many donor-acceptor systems, the emission arises from an intramolecular charge transfer excited state.

However, the presence of a nitro group often leads to the quenching of fluorescence. This is because nitroaromatic compounds can undergo efficient intersystem crossing to the triplet state or provide non-radiative decay pathways, thus reducing the fluorescence quantum yield.

In a study of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, solid-state fluorescence was observed in the violet or blue region (400–460 nm). researchgate.net This suggests that the aminopyridine scaffold can be a core for fluorescent materials. Conversely, in other systems, the introduction of a nitro group can significantly diminish or completely quench the fluorescence.

Given these opposing influences, predicting the luminescence of this compound is complex. It may be weakly fluorescent or non-fluorescent due to the quenching effect of the nitro group. If it is fluorescent, the emission would likely be significantly red-shifted due to the intramolecular charge transfer character of the excited state.

| Compound | Solvent/State | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| 2-Aminopyridine | 1M H2SO4 | Not Specified | 0.643 | edinst.com |

| 2-Alkylamino-4-aminopyridine-3,5-dicarbonitriles | Solid State | 400-460 | Not Reported | researchgate.net |

| Various 2-amino-6-phenylpyridine-3,4-dicarboxylates | Ethanol | 480-485 | 0.22-0.44 | nih.gov |

This table presents data for related compounds to infer the properties of this compound.

Thermal Analysis Methods (e.g., TGA-DTA)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.

For this compound, the thermal stability will be influenced by the strength of the chemical bonds within the molecule and the intermolecular forces in the solid state. The presence of the nitro group, a common functionality in energetic materials, suggests that the compound may undergo exothermic decomposition at elevated temperatures.

The decomposition of this compound would likely begin with the cleavage of the weaker bonds, potentially the C-NO2 bond or the C-N bond of the amino bridge. The DTA curve would indicate whether the decomposition processes are endothermic or exothermic. The melting point of the compound would be observed as an endothermic peak in the DTA curve preceding decomposition, assuming the compound melts before it decomposes.

A summary of thermal data for related types of compounds is provided below for a comparative perspective.

| Compound Type | Thermal Event | Temperature (°C) | Reference |

| Pyridazin-3(2H)-one derivative | Thermostable up to | Melting Point | nih.gov |

| Glibenclamide (pharmaceutical) | Melting | ~174 | nih.gov |

| Rosiglitazone (pharmaceutical) | Melting | ~122 | nih.gov |

This table presents data for related compound types to infer the properties of this compound.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of medium-sized organic molecules. DFT calculations have been instrumental in predicting the properties of pyridine (B92270) derivatives.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Geometry optimization of 3-Nitro-2-(4-pyridylamino)pyridine using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in its computational characterization. najah.eduresearchgate.net These calculations seek the lowest energy conformation of the molecule.

For analogous compounds like 2-N-phenylamino-3-nitropyridine derivatives, DFT calculations have revealed non-planar conformations in the gaseous phase. nih.gov The dihedral angle between the pyridine and the attached amino-linked aromatic ring, as well as the twist of the nitro group relative to its pyridine ring, are key parameters determined through these optimizations. nih.gov In the case of 2-N-phenylamino-3-nitro-6-methylpyridine, the nitro group is slightly twisted out of the pyridine plane, and a weak intramolecular hydrogen bond between the amino proton and an oxygen of the nitro group is observed. nih.gov It is anticipated that this compound would exhibit similar conformational behavior, with the rotational freedom around the C-N bonds leading to various possible conformers. The relative energies of these conformers can be calculated to identify the most stable structures.

Table 1: Predicted Geometrical Parameters for a 2-N-Aryl-3-nitropyridine Analogue

| Parameter | Bond Length (Å) / Angle (°) |

| N-O (nitro) | 1.22 - 1.24 |

| C-N (nitro) | 1.44 - 1.46 |

| C-N (amino) | 1.37 - 1.39 |

| Dihedral Angle (Pyridine - Phenyl) | ~6° |

| Dihedral Angle (NO2 - Pyridine) | ~4° |

Note: The data presented is based on findings for structurally similar compounds like 2-N-phenylamino-3-nitro-4-methylpyridine and is intended to be representative. nih.gov

The electronic structure of a molecule governs its reactivity. DFT calculations provide access to a wealth of information about the electron distribution, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability and reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

For pyridine derivatives, the introduction of substituents like nitro and amino groups significantly influences the electronic properties. nih.gov The nitro group, being a strong electron-withdrawing group, and the pyridylamino group, acting as an electron-donating group, create a push-pull system that can lead to interesting electronic and optical properties.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, the nitro group is expected to be a region of high positive potential, while the nitrogen atoms of the pyridine rings would be areas of negative potential.

Table 2: Calculated Electronic Properties for a 2-Amino-3-nitropyridine (B1266227) Analogue

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

Note: The data is based on DFT calculations for 2-amino-3-nitropyridine and serves as an illustrative example. researchgate.net

DFT calculations are a powerful tool for predicting and interpreting various types of spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. najah.edunih.gov Key vibrational modes would include the symmetric and asymmetric stretching of the nitro group, the N-H stretching of the amino bridge, and the various C-C and C-N stretching and bending vibrations of the pyridine rings. For 2-amino-3-nitropyridine, the NH2 symmetric and asymmetric stretches are calculated to be in the range of 3575-3717 cm⁻¹. najah.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations can help in the structural elucidation of the compound and its isomers. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe for the effects of the nitro and pyridylamino substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). amazonaws.comnih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For push-pull systems like this compound, the lowest energy transition is often a charge-transfer transition from the electron-donating part of the molecule (pyridylamino) to the electron-withdrawing part (nitropyridine).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a means to investigate the pathways and energetics of chemical reactions, offering insights that can be difficult to obtain experimentally.

The synthesis of 3-nitropyridines can be complex. Direct electrophilic nitration of pyridine is often inefficient and can lead to a mixture of products. An alternative mechanism for the formation of 3-nitropyridines involves the rearrangement of an N-nitropyridinium intermediate. researchgate.netresearchgate.net

Computational studies on the nitration of pyridines suggest that the reaction can proceed through a researchgate.netnih.gov sigmatropic shift of the nitro group from the nitrogen atom of the pyridine ring to the C3 position. researchgate.netresearchgate.net This pericyclic reaction mechanism is distinct from the classical electrophilic aromatic substitution pathway. For the synthesis of this compound, it is plausible that a similar mechanism is at play, starting from the nitration of 2-(4-pyridylamino)pyridine at the pyridine nitrogen, followed by a sigmatropic rearrangement.

To validate a proposed reaction mechanism, computational chemists locate the transition state structures and calculate the activation energies for each step. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Study of Nucleophilic Aromatic Substitution Pathways

The presence of a nitro group on the pyridine ring significantly influences the regioselectivity of nucleophilic aromatic substitution. In the case of this compound, the nitro group at the 3-position and the pyridylamino group at the 2-position dictate the likely pathways for nucleophilic attack.

Nucleophilic aromatic substitutions on pyridine rings are generally favored at the 2- and 4-positions. stackexchange.comquimicaorganica.orgvaia.com This preference is attributed to the ability of the electronegative nitrogen atom in the pyridine ring to stabilize the anionic intermediate (a Meisenheimer-like complex) formed during the reaction. stackexchange.com When a nucleophile attacks the carbon at the 2- or 4-position, the negative charge in one of the resonance structures of the intermediate is located on the nitrogen atom, which is a more stable arrangement than having the charge on a carbon atom. stackexchange.com

For this compound, the nitro group at the 3-position deactivates the 2- and 4-positions towards electrophilic attack but activates them for nucleophilic attack. The general mechanism for SNAr involves the initial attack of a nucleophile on the aromatic ring, forming a high-energy anionic intermediate, which is the rate-determining step. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com While most SNAr reactions are considered two-step processes, some may occur via a concerted mechanism (cSNAr). nih.gov

The substitution of a leaving group on the pyridine ring is a common reaction. Pyridines with leaving groups at the 2 and 4-positions readily react with nucleophiles through an addition-elimination mechanism. quimicaorganica.org In the context of this compound, if a suitable leaving group were present, nucleophilic attack would be expected to occur, leading to the formation of a new derivative.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the three-dimensional structure and behavior of molecules over time.

Conformational Space Exploration

The conformational flexibility of this compound is primarily determined by the rotation around the C-N bond connecting the two pyridine rings. This rotation dictates the relative orientation of the two aromatic systems. The presence of the nitro group at the 3-position can introduce steric hindrance that may favor certain conformations over others.

Computational methods can be employed to explore the potential energy surface of the molecule as a function of the dihedral angle between the two pyridine rings. This analysis would reveal the most stable, low-energy conformations. It is expected that a non-planar conformation is more stable due to the repulsion between the hydrogen atom at the 3-position of the 4-pyridylamino ring and the nitro group at the 3-position of the other pyridine ring.

Intermolecular Interaction Studies

The intermolecular interactions of this compound are crucial for understanding its crystal packing and its interactions with other molecules. The molecule possesses several sites for hydrogen bonding: the nitrogen atoms of the pyridine rings and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor.

In the solid state, it is likely that the molecules of this compound form a network of intermolecular hydrogen bonds. For instance, studies on similar nitro derivatives of aminopyridines have shown the formation of N-H···N and N-H···O hydrogen bonds, which stabilize the crystal structure. nih.gov These interactions often lead to the formation of dimeric motifs or layered arrangements in the crystal lattice. nih.gov

Quantum Chemical Calculations for Advanced Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net

For nitropyridine derivatives, DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties. nih.gov The calculated properties can then be compared with experimental data to validate the computational model.

The aromaticity of the pyridine rings can be assessed using methods like the Nucleus-Independent Chemical Shift (NICS). researchgate.net The presence of the electron-withdrawing nitro group is expected to decrease the aromaticity of the substituted pyridine ring. researchgate.net

Furthermore, quantum chemical calculations are invaluable for studying reaction mechanisms, such as the pathways of nucleophilic aromatic substitution. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation barriers and reaction energies, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net

Synthesis and Research Applications of Derivatives and Analogues of 3 Nitro 2 4 Pyridylamino Pyridine

Design and Synthesis of Novel Pyridylamino Derivatives

The strategic design and synthesis of novel pyridylamino derivatives are pivotal for exploring their potential applications. This involves the introduction of various substituents to modulate their physicochemical properties and biological activities, as well as the exploration of structural isomers to understand the impact of nitrogen placement within the pyridine (B92270) rings.

Introduction of Various Substituents for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For pyridylamino derivatives, the introduction of a wide array of substituents on either of the pyridine rings can significantly influence their efficacy and selectivity.

Research has shown that the antiproliferative activity of pyridine derivatives is sensitive to the nature and position of substituents. nih.gov For instance, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative effects. nih.gov Conversely, the incorporation of halogen atoms or bulky groups may lead to a decrease in activity. nih.gov

In the context of developing inhibitors for specific enzymes, such as phosphodiesterase 7 (PDE7), the substitution pattern is critical. A study on 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones, which share a similar pyridylamino substructure, revealed that introducing piperidine (B6355638) groups at a specific position significantly boosted PDE7 inhibitory activity. nih.gov This highlights the importance of exploring a diverse chemical space through targeted substitutions to identify potent and selective inhibitors.

The synthesis of these derivatives often involves nucleophilic aromatic substitution reactions. For example, 2-chloro-3-nitropyridine (B167233) can react with various piperazine (B1678402) derivatives to yield a library of compounds for biological screening. nih.gov This approach allows for the systematic variation of substituents to establish a comprehensive SAR.

Table 1: Impact of Substituents on the Biological Activity of Pyridine Derivatives

| Substituent Group | General Effect on Antiproliferative Activity | Reference |

| -OMe, -OH, -C=O, -NH2 | Enhancement | nih.gov |

| Halogens (e.g., -Cl, -F) | Decrease | nih.gov |

| Bulky Groups | Decrease | nih.gov |

| Piperidine | Significant Enhancement (PDE7 inhibition) | nih.gov |

Exploration of Pyridine Ring Isomers and Structural Modifications

Synthetic strategies often allow for the selective preparation of different isomers. For instance, the reaction of pyridine N-oxides with Grignard reagents can yield 2-substituted pyridines. organic-chemistry.org By carefully selecting the starting materials and reaction conditions, chemists can access a variety of structural analogues of 3-nitro-2-(4-pyridylamino)pyridine, such as those with 2-pyridylamino or 3-pyridylamino moieties.

The exploration of these isomers is crucial for understanding how the spatial arrangement of the nitrogen atoms affects interactions with biological targets. Different isomers will present distinct hydrogen bonding patterns and dipole moments, which are key determinants of binding affinity and selectivity.

Furthermore, modifications can extend beyond simple isomerism to include the fusion of additional rings, leading to more complex polycyclic systems. These structural alterations can lock the molecule into specific conformations, which can be advantageous for optimizing interactions with a target protein.

Utilization as Synthetic Intermediates in Heterocyclic Chemistry

The this compound core is a versatile precursor for the synthesis of a wide range of fused heterocyclic systems. The presence of multiple reactive sites—the nitro group and the amino linker—allows for a variety of cyclization strategies to construct elaborate molecular architectures.

Precursors for Imidazo[1,2-a]pyridine (B132010) and Related Fused Systems

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing fused heterocycles with a broad spectrum of pharmacological activities. nih.gov The 2-aminopyridine (B139424) moiety within the pyridylamino pyridine structure is an ideal starting point for the construction of the imidazo[1,2-a]pyridine core.

A common synthetic route involves the reaction of a 2-aminopyridine derivative with an α-haloketone. This reaction, known as the Chichibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to afford the imidazo[1,2-a]pyridine. google.com The nitro group on the pyridine ring can modulate the reactivity of the starting material and can be retained in the final product or transformed into other functional groups.

For example, derivatives of imidazo[1,2-a]pyridine have been synthesized and investigated for their potential as anxiolytic, hypnotic, and anticonvulsant agents. google.com Additionally, radiolabeled imidazo[1,2-a]pyridine derivatives are being developed as potential PET imaging probes for targeting pathways in cancer. nih.gov

Building Blocks for Dipyrido[1,2-a; 2',3'-d]pyrimidine Frameworks

The fusion of pyridine and pyrimidine (B1678525) rings results in pyridopyrimidines, a class of compounds with significant biological and pharmaceutical relevance. There are several isomeric forms of pyridopyrimidines, each with a unique profile of activity.

Starting from 2-aminopyridine derivatives, which can be derived from this compound, it is possible to construct the pyrido[2,3-d]pyrimidine (B1209978) skeleton. These compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org The synthesis often involves the reaction of the 2-aminopyridine with a suitable three-carbon unit, leading to the formation of the fused pyrimidine ring.

A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy. nih.gov

Synthesis of Polycyclic Heteroaromatic Systems

Beyond the construction of bicyclic and tricyclic systems, this compound and its analogues can serve as precursors for even more complex polycyclic heteroaromatic systems. beilstein-journals.org These extended π-systems are of interest in materials science for their potential applications in organic electronics.

The synthesis of such systems often involves multi-step sequences that build upon the initial pyridylamino pyridine core. For instance, a 1H-pyrazolo[3,4-b]pyridine derivative, which can be synthesized from a substituted aminopyridine, can undergo further intramolecular cyclization to yield a tetracyclic 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine system. researchgate.net

The strategic functionalization of the pyridylamino pyridine scaffold allows for the stepwise construction of these intricate architectures. The nitro group, in particular, can be a versatile handle for further chemical transformations, enabling the annulation of additional rings. The resulting polycyclic systems often exhibit unique photophysical properties, making them candidates for use as fluorescent probes and in other materials science applications. nih.gov

Applications in Coordination Chemistry and Materials Science Research

The unique electronic and structural characteristics of 2-(pyridylamino)pyridine derivatives, particularly those incorporating a nitro group, have positioned them as intriguing candidates for advanced research in coordination chemistry and materials science. The presence of multiple nitrogen donor atoms and the electron-withdrawing nature of the nitro group allow for the formation of stable transition metal complexes with potentially interesting photophysical properties.

Ligand Design for Transition Metal Complexation

The molecular framework of this compound suggests its potential as a versatile ligand for coordinating with a variety of transition metals. While specific research on the complexation of this exact compound is not extensively documented in publicly available literature, the principles of ligand design can be inferred from studies on analogous 2-aminopyridine and nitropyridine derivatives. rsc.orgnih.govrsc.orgnih.gov

The 2-(pyridylamino)pyridine scaffold can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the exocyclic amino nitrogen. rsc.orgnih.gov This chelation forms a stable five-membered ring with the metal ion. The introduction of a nitro group at the 3-position of the pyridine ring is expected to significantly influence the electronic properties of the ligand. The strong electron-withdrawing nature of the nitro group would decrease the electron density on the pyridine ring, potentially affecting the strength of the metal-ligand bond. nih.gov

Research on related systems, such as complexes of 2-aminopyridine with transition metals like iron, has demonstrated the formation of both monomeric and dimeric structures. nih.govnih.gov For instance, iron(II) complexes with bulky aminopyridine ligands have been shown to adopt distorted trigonal bipyramidal or tetrahedral geometries. nih.govnih.gov Similarly, studies on palladium(II) complexes with 2,6-dimethyl-4-nitro-pyridine have revealed square-planar coordination geometries.

The design of ligands based on the 2-(pyridylamino)pyridine framework allows for systematic tuning of steric and electronic properties. Substitution on either of the pyridine rings can modulate the ligand's coordination behavior and the resulting complex's stability and reactivity. While direct experimental data for this compound is scarce, the established coordination chemistry of its constituent moieties provides a strong foundation for predicting its behavior as a ligand for transition metals such as ruthenium, iridium, platinum, and copper. nih.govnih.govrsc.orgnih.gov

Table 1: Potential Transition Metal Complexes with 2-(Pyridylamino)pyridine Analogues

| Transition Metal | Potential Coordination Geometry | Relevant Analogue Ligand |

| Iron(II) | Trigonal Bipyramidal, Tetrahedral | Bulky 2-aminopyridines nih.govnih.gov |

| Palladium(II) | Square-Planar | 2,6-dimethyl-4-nitro-pyridine |

| Ruthenium(II) | Octahedral | 2,2'-bipyridine, terpyridine nih.gov |

| Iridium(III) | Octahedral | Phenylpyridine derivatives nih.gov |

| Copper(I)/Copper(II) | Tetrahedral, Square-Planar | Pyridine, 2-aminopyrimidine (B69317) rsc.orgnih.gov |

| Nickel(II) | Square-Planar, Octahedral | Pyridine rsc.org |

| Silver(I) | Linear, Tetrahedral | Pyridine rsc.org |

This table is predictive and based on studies of analogous ligand systems due to the limited direct research on this compound.

Investigation of Chelating Properties and Photophysical Characteristics in Derived Structures

The chelating properties of 2-(pyridylamino)pyridine derivatives are well-established, with the two adjacent nitrogen atoms providing a stable coordination environment for metal ions. nih.gov The introduction of a nitro group, as in this compound, is anticipated to modulate these properties and introduce interesting photophysical behaviors in the resulting metal complexes.

The field of luminescent transition metal complexes has seen significant advancements, with a focus on d⁶ and d⁸ metal ions like Ru(II), Os(II), and Ir(III). nih.gov These complexes often exhibit metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to their photophysical properties. The electronic nature of the ligands plays a crucial role in tuning the energy of these transitions and, consequently, the emission color and quantum yield of the complex. rsc.orgnih.gov

Furthermore, iridium(III) complexes with functionalized 2-phenylpyridine (B120327) ligands have demonstrated high luminescence quantum yields and tunable emission wavelengths, making them suitable for applications in organic light-emitting devices (OLEDs). nih.gov The combination of a chelating pyridylamino moiety with a nitro-functionalized ring in a ligand like this compound could lead to the development of novel phosphorescent materials.

Table 2: Predicted Photophysical Characteristics of Transition Metal Complexes with Nitro-Substituted Pyridylamino Ligands

| Metal Center | Expected Emission Type | Potential Influencing Factors | Related Systems |

| Ruthenium(II) | MLCT/LLCT Phosphorescence | Energy of charge transfer states, non-radiative decay pathways | Ru(II) polypyridyl complexes rsc.orgnih.gov |

| Iridium(III) | Phosphorescence | Spin-orbit coupling, ligand field strength | Ir(III) phenylpyridine complexes nih.gov |

| Platinum(II) | Phosphorescence | Ligand-centered and MLCT transitions | Cycloplatinated complexes rsc.org |

| Copper(I) | Thermally Activated Delayed Fluorescence (TADF) | Small singlet-triplet energy gap | Cu(I) with N-heterocyclic ligands |

This table presents predicted characteristics based on the photophysical principles observed in analogous systems, as specific data for this compound complexes are not available.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-Nitro-2-(4-pyridylamino)pyridine, and how are the products characterized?

- Answer : The compound is typically synthesized via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine precursors and boronic acid derivatives. Substitution reactions using sodium azide or thiocyanate may also introduce functional groups. Characterization involves 1H/13C NMR to confirm regiochemistry, IR spectroscopy to identify nitro (-NO₂) and amino (-NH) groups, and HRMS (ESI) for molecular weight validation. For example, yields of 81–94% were achieved for structurally similar nitroimidazo[1,2-a]pyridines using optimized conditions .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Answer :

- 1H NMR : Identifies proton environments (e.g., pyridylamino protons at δ 8.2–8.5 ppm).

- 13C NMR : Confirms carbon backbone and nitro group attachment (quaternary carbons near 150 ppm).

- IR : Detects nitro stretching vibrations (~1520 cm⁻¹) and N-H bending (~1600 cm⁻¹).

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₀H₈N₄O₂: 217.0722; observed: 217.0725) .

Q. What are the critical parameters for reproducing the synthesis of this compound in different laboratories?

- Answer : Key factors include:

- Catalyst purity : Use freshly prepared palladium catalysts (e.g., Pd(PPh₃)₄) to avoid deactivation.

- Stoichiometry : Maintain a 1:1.2 molar ratio of halogenated precursor to boronic acid.

- Temperature : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., THF or DMF).

- Purification : Column chromatography with silica gel (cyclohexane/ethyl acetate gradients) ensures high purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence intensity data for nitro-substituted pyridines?

- Answer : Contradictions may arise from substituent electronic effects or solvent polarity. For example, 3-nitro-2-(4-methyl)phenoxypyridine exhibits higher fluorescence than its non-methylated analog due to electron-donating groups stabilizing excited states. Methodological recommendations:

- Solvent screening : Test polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents.

- Concentration dependence : Use ≤10 µM to avoid self-quenching.

- Time-course studies : Monitor fluorescence decay over 24–48 hours to assess photostability .

Q. What strategies optimize the Cadogan reductive cyclization for converting nitro derivatives into pyrrolo-imidazo pyridines?

- Answer : For Cadogan cyclization of 3-nitro-2-vinylimidazo[1,2-a]pyridines:

- Catalyst : Use PPh₃ (3 equiv) as a reductant.

- Temperature : 120–140°C in high-boiling solvents (e.g., o-dichlorobenzene).

- Time : 12–16 hours under inert atmosphere (N₂/Ar).

- Yield optimization : Post-reaction purification via recrystallization (e.g., ethanol/water) improves purity .

Q. How do electron-donating substituents on the pyridine ring influence the compound’s photophysical properties?

- Answer : Substituents like -OCH₃ or -CH₃ enhance fluorescence by reducing nitro group electron-withdrawing effects. For example:

- 3-Nitro-2-(4-methylphenoxy)pyridine : λₑₓ = 320 nm, λₑₘ = 450 nm (intensity = 1200 a.u.).

- Unsubstituted analog : λₑₘ = 440 nm (intensity = 800 a.u.).

- Method : Compare Stokes shifts and quantum yields using fluorimetry with quinine sulfate as a reference .

Q. How can side reactions (e.g., nitro group reduction) be minimized during synthesis?

- Answer :

- Inert conditions : Conduct reactions under N₂/Ar to prevent O₂-mediated reduction.

- Mild reducing agents : Avoid strong reductants (e.g., LiAlH₄); use catalytic hydrogenation with controlled H₂ pressure.

- Monitoring : Use TLC or LC-MS to detect intermediates and terminate reactions at 90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.